molecular formula C18H14Cl2F3N3OS B2740190 3-Chloro-2-({4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butyl}sulfanyl)-5-(trifluoromethyl)pyridine CAS No. 2062073-72-5

3-Chloro-2-({4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butyl}sulfanyl)-5-(trifluoromethyl)pyridine

Cat. No. B2740190
CAS RN: 2062073-72-5
M. Wt: 448.29
InChI Key: ZAKDWWADHSQIJS-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include the class of compounds it belongs to and its key structural features .


Synthesis Analysis

This involves the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, the products of its reactions, etc .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, refractive index, and various spectral properties .

Scientific Research Applications

Synthesis and Antitumor Activity

A study described the synthesis and structural characterization of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, focusing on their potential medical applications. These compounds, including variants structurally related to 3-Chloro-2-({4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butyl}sulfanyl)-5-(trifluoromethyl)pyridine, were evaluated for in vitro anti-cancer activity across a panel of cell lines. One compound showed significant potency with a mean IC50 value of 5.66 μM, highlighting the potential of these derivatives as antitumor agents (Maftei et al., 2016).

Chemiluminescence and Photophysical Properties

Another research focused on the synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, including compounds with structural motifs similar to the chemical . The study provided insights into the photophysical properties and potential applications of these compounds in chemiluminescence-based assays and devices (Watanabe et al., 2010).

Material Science: High Refractive Index Polymers

Research on transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including compounds analogous to the subject chemical, has shown the potential for creating materials with high refractive indices and small birefringence. Such materials could have significant applications in optoelectronics and advanced coatings, demonstrating the versatility of these chemical frameworks in material science (Tapaswi et al., 2015).

Antibacterial and Enzyme Inhibition

A study on the synthesis, pharmacological evaluation, and molecular docking of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides demonstrated significant antibacterial activity against various strains. This research highlights the potential of these compounds, closely related to the subject chemical, in developing new antibacterial agents and understanding their mechanism of action through molecular docking studies (Siddiqui et al., 2014).

Mechanism of Action

This is typically used in the context of bioactive compounds and refers to how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it .

properties

IUPAC Name

2-(4-chlorophenyl)-5-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylbutyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2F3N3OS/c19-13-6-4-11(5-7-13)16-26-25-15(27-16)3-1-2-8-28-17-14(20)9-12(10-24-17)18(21,22)23/h4-7,9-10H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKDWWADHSQIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)CCCCSC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-({4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butyl}sulfanyl)-5-(trifluoromethyl)pyridine

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